Fumaric acid (trans-butenedioic acid, CAS 110-17-8) is a highly stable, unsaturated dicarboxylic acid characterized by its rigid trans-isomer geometry. Unlike its cis-isomer counterpart, it exhibits a high melting point (287°C), low aqueous solubility (0.63 g/100 mL at 25°C), and exceptional thermal stability . As a dual-functional proton donor (pKa1 = 3.03, pKa2 = 4.44), it is a critical precursor in the synthesis of high-performance unsaturated polyester resins (UPRs), anhydrous pharmaceutical salts, and specialty metal-organic frameworks (MOFs). For industrial and scientific buyers, its primary value lies in its ability to impart thermomechanical rigidity, minimize hygroscopicity, and provide a highly controlled stoichiometric baseline in complex formulations[1].
Attempting to substitute fumaric acid with its cis-isomer (maleic acid) or common aliphatic dicarboxylic acids (such as citric or succinic acid) fundamentally compromises processability and product stability. Maleic acid possesses a significantly lower melting point (139°C) and higher water solubility, which leads to inferior polymer chain packing, lower glass transition temperatures (Tg) in resins, and a high propensity for solvate formation in pharmaceutical salts [1]. Similarly, while citric acid is a ubiquitous acidulant and buffer, it is highly hygroscopic; substituting fumaric acid with citric acid in dry powder formulations inevitably leads to moisture-induced caking, sucrose inversion, and reduced shelf life [2]. The rigid, planar trans-configuration of fumaric acid cannot be replicated by these generic alternatives, making it non-interchangeable for moisture-sensitive and high-Tg applications.
In pharmaceutical salt screening, fumaric acid demonstrates superior solid-state properties compared to its cis-isomer, maleic acid. Fumarate salts consistently form stable, anhydrous crystals with acceptable and predictable hygroscopicity [1]. In contrast, maleic acid—being a stronger acid with different steric constraints—frequently results in solvate formation and increased active pharmaceutical ingredient (API) degradation at low pH [1].
| Evidence Dimension | Crystal hydration state and chemical stability |
| Target Compound Data | Forms stable, anhydrous crystals with low hygroscopicity |
| Comparator Or Baseline | Maleic acid (forms solvates; higher degradation at low pH) |
| Quantified Difference | Elimination of solvate-induced instability and improved low-pH degradation resistance |
| Conditions | API salt screening under dynamic vapor sorption and accelerated stability testing |
Selecting fumaric acid as a counterion minimizes moisture-induced phase changes and improves the shelf-life of formulated APIs.
For unsaturated polyester resins (UPR), the choice between fumaric acid and maleic anhydride/acid dictates the final thermomechanical profile. The trans-configuration of fumaric acid allows for tighter polymer chain packing and more favorable copolymerization reactivity ratios with styrene [1]. This structural rigidity translates to a higher glass transition temperature (Tg) and enhanced mechanical strength in the cured resin compared to maleate-based equivalents, which suffer from steric hindrance during cross-linking [1].
| Evidence Dimension | Polymer chain packing and Glass Transition Temperature (Tg) |
| Target Compound Data | High structural rigidity and elevated Tg due to trans-isomer packing |
| Comparator Or Baseline | Maleic acid/anhydride (cis-isomer, lower Tg, less optimal packing) |
| Quantified Difference | Significantly higher Tg and mechanical strength in cured thermosets |
| Conditions | Copolymerization with styrene in UPR synthesis at elevated temperatures |
Procuring fumaric acid for UPR synthesis is essential when manufacturing high-performance composites that require superior heat resistance and mechanical durability.
In dry powder formulations, fumaric acid outperforms citric acid due to its near-zero moisture absorption and higher proton-donating efficiency. Fumaric acid provides approximately 1.5 times the sourness/acidity of citric acid, allowing for a 2:3 replacement ratio by weight[1]. Furthermore, its non-hygroscopic nature prevents caking and sucrose inversion in high-humidity environments, a common failure mode when using highly soluble, hygroscopic alternatives like citric or malic acids [1].
| Evidence Dimension | Relative acidifying power and moisture uptake |
| Target Compound Data | 1.5x efficiency; non-hygroscopic (maintains free-flowing state) |
| Comparator Or Baseline | Citric acid (1.0x efficiency; highly hygroscopic) |
| Quantified Difference | 33-40% reduction in required mass (2:3 replacement ratio) with zero caking |
| Conditions | Dry powder blending and high-humidity storage |
Buyers can reduce raw material mass by up to 40% while simultaneously eliminating moisture-induced caking in powdered products.
Fumaric acid serves as a highly rigid, cost-effective linker for synthesizing Zirconium-based MOFs (e.g., Zr-fum). Compared to the standard terephthalic acid linker used in UiO-66, fumaric acid yields a primitive cubic lattice with a kinked geometry [1]. This structural shift reduces the pore size while maintaining the robust Zr6O4(OH)4 cluster topology, optimizing the framework for specific gas sorption applications like CO2 separation where precise molecular sieving is required [1].
| Evidence Dimension | Framework topology and pore size |
| Target Compound Data | Primitive cubic lattice with kinked geometry and reduced pore size |
| Comparator Or Baseline | Terephthalic acid in UiO-66 (face-centered cubic lattice, larger pores) |
| Quantified Difference | Shift from FCC to primitive cubic lattice, enhancing molecular sieving |
| Conditions | Solvothermal synthesis of Zr-MOFs for CO2 adsorption |
Using fumaric acid instead of terephthalic acid allows materials scientists to precisely constrict MOF pore dimensions for targeted gas separation.
Directly leveraging its trans-isomer rigidity, fumaric acid is a preferred precursor for UPRs used in automotive, marine, and construction composites. It is specifically selected over maleic anhydride when the final thermoset requires an elevated glass transition temperature (Tg) and superior mechanical durability [1].
Fumaric acid is the preferred counterion in early-stage API formulation when the target drug is sensitive to moisture or low pH. Its ability to form stable, anhydrous crystals prevents the solvate-induced instability commonly seen with maleate salts[2].
Due to its near-zero hygroscopicity and high acidifying efficiency, fumaric acid is the material of choice for dry beverage mixes, effervescent tablets, and baking powders. It entirely eliminates the moisture-induced caking and degradation risks associated with citric acid [3].
In advanced materials research, fumaric acid is utilized to synthesize Zr-fum MOFs. By replacing terephthalic acid, researchers can constrict the pore size of the resulting primitive cubic lattice, creating highly selective molecular sieves for CO2 capture and gas separation [4].
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